molecular formula C18H20N2O2 B2553953 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide CAS No. 1704610-05-8

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Cat. No. B2553953
CAS RN: 1704610-05-8
M. Wt: 296.37
InChI Key: JSCRNXSGFYTWFL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide, also known as AMG-487, is a small molecule antagonist of the chemokine receptor CXCR3. CXCR3 is a G protein-coupled receptor that is expressed on various immune cells and is involved in the regulation of immune responses. AMG-487 has been studied extensively for its potential therapeutic applications in various immune-related diseases.

Scientific Research Applications

Synthesis and Neuroleptic Activity

Benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines were synthesized as potential neuroleptics. The inhibitory effects on apomorphine-induced stereotyped behavior in rats showed a good correlation between structure and activity. N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide was found to be significantly active, suggesting potential use in the treatment of psychosis (Iwanami et al., 1981).

Anti-acetylcholinesterase Activity

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. A substantial increase in activity was observed with the introduction of a bulky moiety in the para position of the benzamide and an alkyl or phenyl group at the nitrogen atom. 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride showed an exceptionally high affinity for AChE, suggesting potential as an antidementia agent (Sugimoto et al., 1990).

Anti-Fatigue Effects

Benzamide derivatives like 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine were synthesized and their crystal structures were determined, showing potential applications for identifying binding sites for allosteric modulators of the AMPA receptor. The anti-fatigue effects of these derivatives were investigated in weight-loaded forced swimming mice, indicating enhanced swimming capacity and suggesting a potential role in treating fatigue (Wu et al., 2014).

Imaging of Sigma2 Receptor Status

Fluorine-containing benzamide analogs were synthesized and evaluated as ligands for PET imaging of sigma2 receptor status in solid tumors. The biodistribution studies showed that these compounds had high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their use in imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-20-10-9-14-11-15(7-8-16(14)20)17(21)12-19-18(22)13-5-3-2-4-6-13/h2-8,11,17,21H,9-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCRNXSGFYTWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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